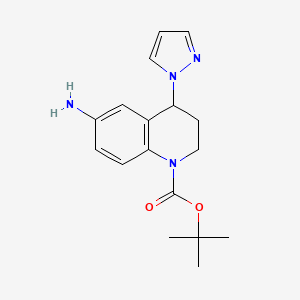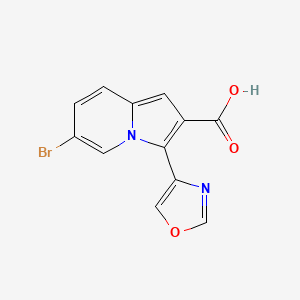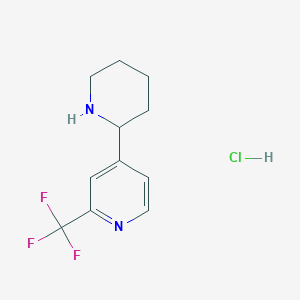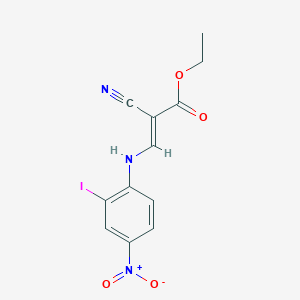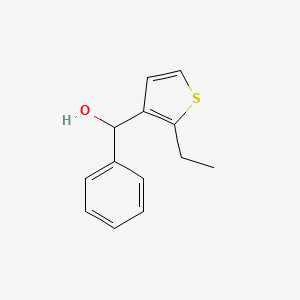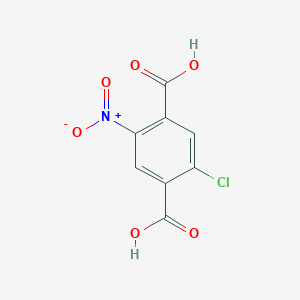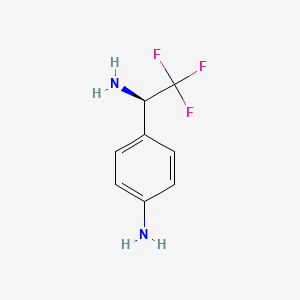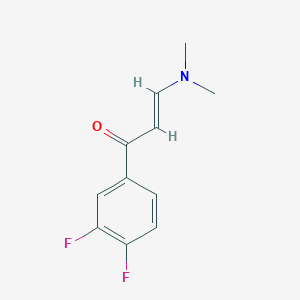
1-(3,4-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DFDAP , is an organic compound. Its chemical formula is C11H12F2N2O. The compound features a conjugated enone system, which imparts interesting reactivity and biological properties .
Preparation Methods
Synthetic Routes::
Aldol Condensation:
Knoevenagel Condensation:
- While DFDAP is not produced on a large scale industrially, it serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
DFDAP participates in various chemical reactions:
Michael Addition: The enone functionality allows DFDAP to undergo Michael additions with nucleophiles.
Reduction: Reduction of the enone group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted using appropriate reagents.
Cyclization: Intramolecular cyclization reactions are possible due to the presence of the dimethylamino group.
Major products:
- Reduction of the enone leads to the corresponding alcohol.
- Substitution of fluorine atoms can yield various derivatives.
Scientific Research Applications
DFDAP finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs due to its conjugated system and reactivity.
Photophysics: Its fluorescence properties make it useful in studies related to photophysics and luminescence.
Agrochemicals: DFDAP derivatives may have pesticidal properties.
Mechanism of Action
- DFDAP’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with biological targets (e.g., enzymes, receptors) through covalent or non-covalent interactions.
- In photophysics, its excited-state behavior plays a crucial role.
Comparison with Similar Compounds
- DFDAP’s unique combination of fluorine substitution, enone functionality, and dimethylamino group sets it apart.
- Similar compounds include chalcones, other enones, and fluorinated aromatic ketones.
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(E)-1-(3,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-7H,1-2H3/b6-5+ |
InChI Key |
LMRJHGLZTUEMNZ-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)

![[3-(4-Methylphenyl)oxetan-3-yl]methanamine](/img/structure/B13087305.png)
